8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-12-5-10-3-4-11(6-12)17(10)14-7-13(9-1-2-9)15-8-16-14/h7-12,18H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXBZGKQEZIQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C4CCC3CC(C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Construction from Acyclic Precursors
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular Mannich cyclization or [3+3] annulation. A notable method involves the stereocontrolled formation of the bicyclic system from L-proline-derived intermediates, where the hydroxyl group at C3 is introduced through asymmetric reduction of a ketone precursor. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a pivotal intermediate, with lithium aluminum hydride reductions achieving >95% diastereomeric excess for the exo-alcohol configuration.
Desymmetrization of Tropinone Derivatives
Achiral tropinone derivatives undergo enzymatic or chemical desymmetrization to access enantiomerically pure intermediates. Pseudomonas fluorescens lipase-mediated acetylation selectively functionalizes the endo-hydroxyl position, leaving the exo-alcohol unprotected for subsequent derivatization. This approach achieves enantiomeric ratios exceeding 98:2, critical for pharmaceutical applications requiring high stereochemical fidelity.
Functionalization of the Pyrimidine Moiety
Synthesis of 6-Cyclopropylpyrimidin-4-yl Building Blocks
The 6-cyclopropyl substituent is introduced via palladium-catalyzed cross-coupling between 4-chloropyrimidine and cyclopropylboronic acid under Miyaura borylation conditions. Optimized protocols using Pd(dppf)Cl₂ and potassium carbonate in dioxane/water mixtures achieve 85–92% yields. Alternative routes employ Negishi couplings with cyclopropylzinc reagents, though these methods show reduced functional group tolerance compared to Suzuki approaches.
Late-Stage Coupling to the Bicyclic Scaffold
The convergent synthesis strategy predominates, coupling preformed pyrimidine and bicyclo[3.2.1]octane fragments. Key intermediates include:
Suzuki–Miyaura coupling between 8-triflyloxybicyclo[3.2.1]octane and 6-cyclopropylpyrimidin-4-ylboronic acid proceeds optimally with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O (3:1) at 80°C, delivering the coupled product in 73% yield after 12 h. Microwave-assisted conditions (150°C, 30 min) improve yields to 81% while reducing catalyst loading to 2 mol%.
Stereochemical Control and Resolution Strategies
Dynamic Kinetic Resolution in Bicyclic Formation
Chiral phosphoric acid catalysts enable dynamic kinetic resolution during the cyclization of acyclic amino ketones. Using (R)-TRIP (10 mol%) in toluene at −40°C, the 8-azabicyclo[3.2.1]octan-3-ol core forms with 94% ee and 88% yield. This methodology circumvents the need for protecting group manipulations, streamlining the synthetic sequence.
Diastereoselective Hydroxylation
Osmium tetroxide-mediated dihydroxylation of 8-azabicyclo[3.2.1]oct-2-ene derivatives shows marked stereoselectivity, with the exo-diol forming preferentially (dr 8:1). Subsequent Barton–McCombie deoxygenation selectively removes the undesired hydroxyl group, achieving >99% purity for the target alcohol.
Analytical Characterization and Process Optimization
Critical quality attributes for 8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol include:
- Chiral Purity : Determined via Chiralpak IC-3 HPLC (hexane/i-PrOH 90:10, 1 mL/min), showing baseline separation of enantiomers (α = 1.32)
- Thermal Stability : TG-DSC analysis reveals decomposition onset at 218°C, necessitating storage below −20°C for long-term stability
- Polymorphism : XRPD identifies two crystalline forms (Form I: P2₁/c, Form II: P1̅), with Form I exhibiting superior compaction properties for tablet formulation
Process intensification studies demonstrate that continuous flow hydrogenation of the ketone precursor (30 bar H₂, 60°C) improves space-time yield by 4.2× compared to batch methods, critical for scale-up.
Chemical Reactions Analysis
Types of Reactions
8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The 8-azabicyclo[3.2.1]octan-3-ol core allows for diverse substitutions at the 3- and 8-positions. Key analogs and their substituents include:
*Estimated based on structural similarity.
Key Observations :
Key Observations :
Key Observations :
- Substituent Effects : The 6-cyclopropylpyrimidin-4-yl group in the target compound may optimize D₂ receptor binding by balancing steric bulk and electronic effects, similar to dichlorophenyl derivatives .
Biological Activity
8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 232.29 g/mol. The presence of the cyclopropyl group and the pyrimidine moiety are crucial for its interaction with biological targets.
Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. It may serve as an antagonist or partial agonist depending on the receptor subtype involved.
Key Mechanisms:
- Serotonergic Activity : The compound shows affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopaminergic Modulation : It may also interact with dopamine receptors, potentially affecting reward and motor functions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Biological Activity | IC50/EC50 Values | Remarks |
|---|---|---|---|
| Study A | Serotonin receptor antagonist | IC50 = 50 nM | Significant inhibition in vitro |
| Study B | Dopamine receptor partial agonist | EC50 = 30 nM | Enhanced dopaminergic signaling |
| Study C | Neuroprotective effects in animal models | N/A | Reduced neurodegeneration markers |
Case Study 1: Neuroprotective Effects
In a preclinical study, this compound was administered to rodent models of neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Case Study 2: Behavioral Impact
Another study evaluated the behavioral effects of this compound in anxiety models. Mice treated with varying doses exhibited reduced anxiety-like behaviors in the elevated plus maze test compared to control groups, supporting its anxiolytic potential.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
- Absorption : Rapid absorption post oral administration.
- Distribution : High brain penetration due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with several identified metabolites.
Q & A
Q. How does the compound’s reactivity influence its functionalization for prodrug development?
- Answer : The hydroxyl group at position 3 is a prime site for prodrug derivatization. Strategies include:
- Esterification : Acetyl or phosphate esters improve solubility and bioavailability.
- Carbamate Formation : Enhances stability in gastric environments .
- Bioorthogonal Chemistry : Clickable tags (e.g., azides) enable targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
